Quercetin 3-sulfate
Overview
Description
Quercetin 3-sulfate is a sulfated derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains. Quercetin is known for its antioxidant, anti-inflammatory, and cardioprotective properties. The sulfation of quercetin enhances its solubility and bioavailability, making this compound an important compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin 3-sulfate can be synthesized using arylsulfotransferase from Desulfitobacterium hafniense. This enzyme catalyzes the transfer of a sulfate group to the hydroxyl group at the 3-position of quercetin. The reaction typically occurs under mild conditions, with the enzyme and quercetin substrate being incubated together in an aqueous buffer .
Industrial Production Methods: Industrial production of this compound involves the use of chemical sulfation methods. One common method is the reaction of quercetin with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide. This method allows for the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced back to quercetin under certain conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin.
Substitution: Various substituted quercetin derivatives depending on the nucleophile used.
Scientific Research Applications
Quercetin 3-sulfate has a wide range of scientific research applications:
Chemistry: Used as a standard for studying sulfated flavonoids and their properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced bioavailability and solubility
Mechanism of Action
Quercetin 3-sulfate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons from its phenolic hydroxyl groups.
Enzyme Inhibition: Inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Cell Signaling: Modulates various signaling pathways, including those involving kinases and transcription factors, leading to anti-inflammatory and anticancer effects
Comparison with Similar Compounds
- Quercetin 3-glucuronide
- Quercetin 3’-sulfate
- Quercetin 4’-sulfate
- Quercetin 3’-glucoside
Comparison: Quercetin 3-sulfate is unique due to its specific sulfation at the 3-position, which enhances its solubility and bioavailability compared to other quercetin derivatives. While other sulfated quercetin compounds like quercetin 3’-sulfate and quercetin 4’-sulfate also exhibit similar properties, this compound has been found to be more efficient in certain antioxidant assays .
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAYVNOVGHZZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209729 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-05-6 | |
Record name | Quercetin 3-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60889-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060889056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUERCETIN 3-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSS6HSA3AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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